6-Iodoisothiazolo[4,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodoisothiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features an isothiazole ring fused to a pyridine ring, with an iodine atom at the 6th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoisothiazolo[4,3-b]pyridin-3-amine typically involves the formation of the isothiazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with carbon disulfide and iodine can lead to the formation of the desired isothiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Iodoisothiazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can lead to the formation of azido, cyano, or other substituted derivatives.
Scientific Research Applications
6-Iodoisothiazolo[4,3-b]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of isothiazole derivatives and their interactions with biomolecules.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Iodoisothiazolo[4,3-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and other critical proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the heteroatoms present.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring instead of an isothiazole ring.
Uniqueness
6-Iodoisothiazolo[4,3-b]pyridin-3-amine is unique due to the presence of the iodine atom and the specific arrangement of the isothiazole and pyridine rings. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H4IN3S |
---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
6-iodo-[1,2]thiazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4IN3S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,8H2 |
InChI Key |
QUXNZAJOWQVICM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(SN=C21)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.